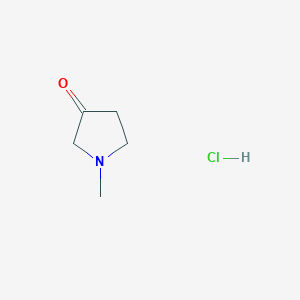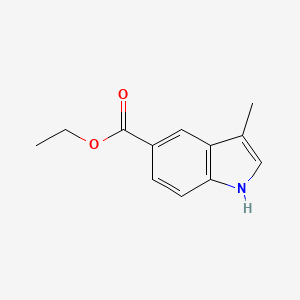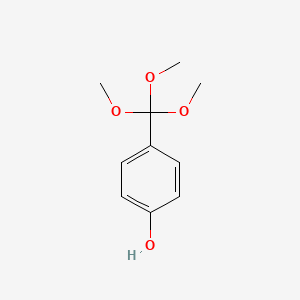
4-(三甲氧基甲基)苯酚
描述
4-(Trimethoxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is characterized by a phenolic ring substituted with a trimethoxymethyl group
科学研究应用
4-(Trimethoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
4-(Trimethoxymethyl)phenol is a type of phenolic compound . Phenolic compounds are known to interact with various targets in cells, including proteins, DNA, and enzymes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . .
Mode of Action
Phenolic compounds, including 4-(Trimethoxymethyl)phenol, can interact with their targets through various mechanisms. They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can lead to changes in the structure and properties of the targets, affecting their function .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways. They have been shown to interfere with the synthesis of bacterial cell walls, DNA replication, and enzyme production . .
Pharmacokinetics
Phenolic compounds are known to undergo transformation in gut microbiota, which can influence their bioavailability
Result of Action
They can affect the function of their targets, leading to changes in cellular processes . For example, they can interfere with bacterial cell wall synthesis, leading to increased sensitivity of cells towards these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trimethoxymethyl)phenol. For example, the presence of other compounds, pH, temperature, and other conditions can affect the interactions between 4-(Trimethoxymethyl)phenol and its targets
生化分析
Biochemical Properties
4-(Trimethoxymethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds. The interaction between 4-(Trimethoxymethyl)phenol and peroxidase enzymes involves the transfer of electrons, leading to the formation of phenoxyl radicals. These radicals can further react with other biomolecules, contributing to the compound’s antioxidant properties .
Cellular Effects
4-(Trimethoxymethyl)phenol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Trimethoxymethyl)phenol can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 4-(Trimethoxymethyl)phenol involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 4-(Trimethoxymethyl)phenol can inhibit the activity of certain oxidase enzymes by binding to their active sites, preventing the oxidation of substrates. This inhibition can result in changes in cellular redox status and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trimethoxymethyl)phenol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(Trimethoxymethyl)phenol is relatively stable under controlled conditions, but it can degrade when exposed to light and oxygen. Long-term exposure to 4-(Trimethoxymethyl)phenol has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(Trimethoxymethyl)phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
4-(Trimethoxymethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism. The compound can undergo demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(Trimethoxymethyl)phenol is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 4-(Trimethoxymethyl)phenol can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of 4-(Trimethoxymethyl)phenol is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-(Trimethoxymethyl)phenol can be directed to the mitochondria, where it can exert its effects on mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethoxymethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-hydroxybenzaldehyde with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(Trimethoxymethyl)phenol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production, including the use of more efficient catalysts and solvents.
化学反应分析
Types of Reactions: 4-(Trimethoxymethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives of 4-(Trimethoxymethyl)phenol.
相似化合物的比较
- 4-Methoxyphenol
- 3,4,5-Trimethoxyphenol
- 4-Hydroxy-3-methoxybenzaldehyde
Comparison: 4-(Trimethoxymethyl)phenol is unique due to the presence of the trimethoxymethyl group, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This group enhances its solubility and ability to interact with biological targets, making it more effective in certain applications.
属性
IUPAC Name |
4-(trimethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXSKFFMXAIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475811 | |
| Record name | 4-(trimethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27689-95-8 | |
| Record name | 4-(trimethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl 4-hydroxyorthobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


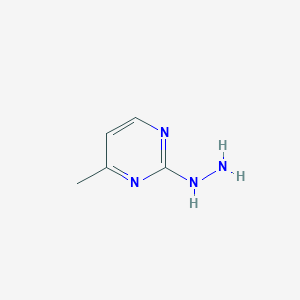
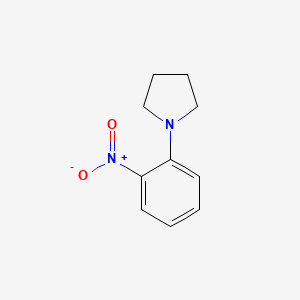
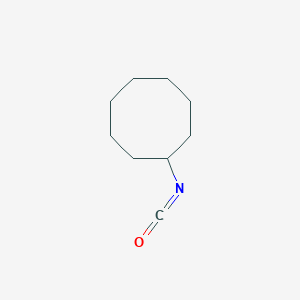
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
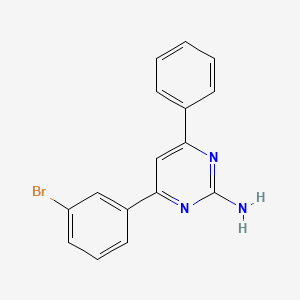
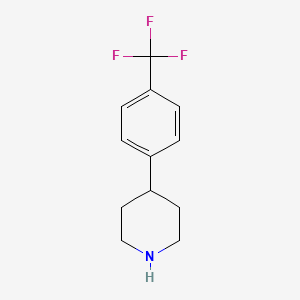
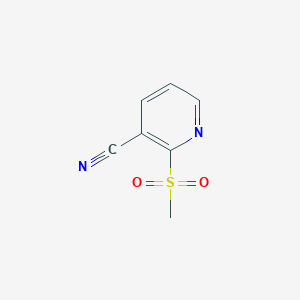
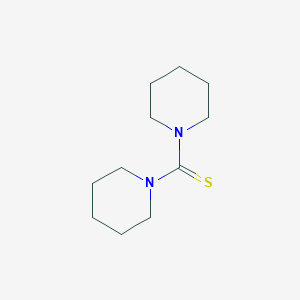
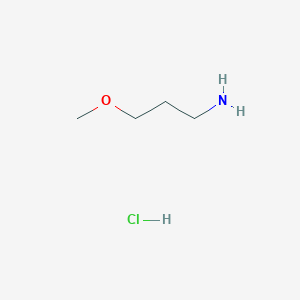
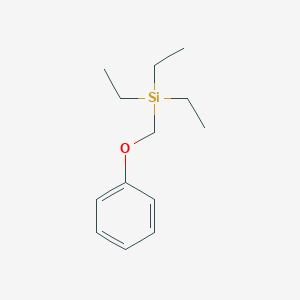
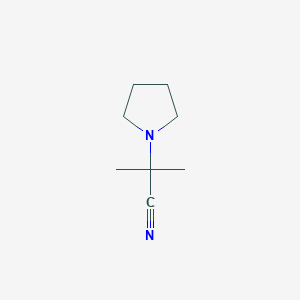
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
